molecular formula C11H7FN2O3 B1487035 2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 1267461-58-4

2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B1487035
CAS No.: 1267461-58-4
M. Wt: 234.18 g/mol
InChI Key: IJSQPQSKJVHBFO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with urea and ethyl acetoacetate under acidic conditions to form the desired pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as methoxy, hydroxyl, or amino groups .

Scientific Research Applications

2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and biochemical studies.

    Medicine: Research has indicated its potential use in developing anti-inflammatory, antiviral, and anticancer agents due to its ability to interact with specific molecular targets.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
  • 2-(4-Bromophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
  • 2-(4-Methylphenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Comparison: Compared to its analogs, 2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to molecular targets, potentially increasing its biological activity. Additionally, the fluorine atom can improve the compound’s metabolic stability and bioavailability, making it a more attractive candidate for drug development .

Properties

IUPAC Name

2-(4-fluorophenyl)-6-oxo-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-7-3-1-6(2-4-7)10-13-8(11(16)17)5-9(15)14-10/h1-5H,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSQPQSKJVHBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681462
Record name 2-(4-Fluorophenyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267461-58-4
Record name 2-(4-Fluorophenyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 2
2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 3
2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 4
2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 5
2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 6
2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

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